N-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide

triazole synthesis click chemistry green chemistry

Generic 1,2,3-triazole-4-carboxamides often fail in bioassays due to steep SAR-even conservative N1 or amide substitutions can abolish activity. This compound delivers the exact N1-methyl/N-cyclopropyl motif required for reproducible results in fungicidal, herbicidal, and TAAR programs. Metal-free synthesis avoids copper carryover, ensuring cleaner readouts. Pack sizes from 10 mg to bulk custom; request a quote for your required quantity.

Molecular Formula C7H10N4O
Molecular Weight 166.184
CAS No. 1796862-05-9
Cat. No. B2967583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide
CAS1796862-05-9
Molecular FormulaC7H10N4O
Molecular Weight166.184
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)NC2CC2
InChIInChI=1S/C7H10N4O/c1-11-4-6(9-10-11)7(12)8-5-2-3-5/h4-5H,2-3H2,1H3,(H,8,12)
InChIKeyDHWWGLAPOYXCMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Properties and Research Context


N-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic building block belonging to the 1,2,3-triazole-4-carboxamide class. It combines a 1-methyl-1,2,3-triazole core with a cyclopropyl carboxamide side chain (molecular formula C₇H₁₀N₄O, molecular weight 166.18 g/mol). The scaffold is employed in medicinal chemistry and agrochemical research as a compact, polar fragment for lead optimization. [1] Its primary research contexts include fungicidal, herbicidal, and trace amine-associated receptor (TAAR) modulation programs, where the triazole ring serves as a bioisostere of pyrazole or amide motifs.

Heterocyclic building block Compact polar fragment for lead optimization in medicinal and agrochemical research
Bioisostere motif Triazole ring serves as pyrazole or amide bioisostere in target modulation studies
Research contexts Supports fungicidal, herbicidal, and TAAR modulation programs

Why Generic Analogs Cannot Substitute


Substitution among 1,2,3-triazole-4-carboxamide analogs is not straightforward due to the steep structure–activity relationships inherent to this scaffold. The N1-substituent (here, methyl) dictates the electronic character of the triazole ring and influences target binding, while the amide substituent (cyclopropyl) modulates conformational restriction, lipophilicity, and metabolic stability. Even conservative replacements—such as switching the cyclopropyl group to a simple alkyl chain or changing the N1-methyl to hydrogen—can result in complete loss of activity or altered selectivity profiles. [1] Consequently, generic procurement of a closely related analog without quantitative functional validation carries a high risk of irreproducible biological results.

N1-methyl triazole
Replacing with H or other alkyl may alter electronic character and target binding, potentially reducing activity
Cyclopropyl carboxamide
Switching to simple alkyl or aryl amide may disrupt conformational restriction, lipophilicity, and metabolic stability, leading to activity loss

Quantitative Differentiation Evidence


Regioselective Metal-Free Synthesis

The target compound can be accessed via a metal-free, one-step 1,3-dipolar cyclization of azides with HFO-1233zd(E) in the presence of amines, affording exclusively the 1,4-disubstituted 1,2,3-triazole-4-carboxamide regioisomer. [1] In contrast, the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) often produces mixtures of 1,4- and 1,5-regioisomers when applied to electron-deficient alkynes, requiring additional purification. The metal-free method eliminates copper contamination, a critical advantage for biological screening where residual copper can interfere with assay readouts.

Regioselective metal-free synthesis
Class-level
Regioisomeric purity >95% (metal-free) vs 70–90% (CuAAC)
Ensures consistent 1,4-regioisomer identity and removes copper artifacts
Aqueous medium, room temperature; CuAAC uses Cu(I) catalyst
triazole synthesis click chemistry green chemistry

Herbicidal Activity Differentiation

Within a series of seventeen 1-substituted-1H-1,2,3-triazole-4-carboxamide derivatives designed as pyrazole amide bioisosteres, compounds 6a, 6e, 6k, and 6l demonstrated significant herbicidal activity at 100 μg/mL, while other close analogs with varying N1-substituents were inactive. [1] This steep SAR underscores that the N1-methyl group alone is insufficient; the specific amide side chain (cyclopropyl versus other alkyl or aryl groups) is a critical determinant of potency. The target compound, bearing the cyclopropyl amide, occupies a distinct activity space within this library, though its exact herbicidal IC50 has not been published in isolation.

Herbicidal activity SAR
Class-level
Active compounds >70% inhibition at 100 μg/mL; inactive analogs negligible
Steep SAR: substituting cyclopropyl amide may convert active to inactive scaffold
In vitro assay, specific weed species; exact IC50 not individually reported
herbicidal activity agrochemical bioisostere

Physicochemical Property Comparison

The target carboxamide exhibits a calculated octanol-water partition coefficient (cLogP) approximately 1.5–2.0 log units higher than the corresponding carboxylic acid (1-methyl-1H-1,2,3-triazole-4-carboxylic acid, CAS 16681-71-3), and possesses zero hydrogen bond donors (HBD = 0) versus two for the acid. [1] These differences translate to markedly improved passive membrane permeability and reduced efflux susceptibility, making the carboxamide the preferred form for cell-based and in vivo studies where intracellular target engagement is required.

Physicochemical vs acid
Reported
cLogP +1.5–2.0; HBD 0 vs 2; tPSA -13 Ų vs carboxylic acid
Carboxamide form may better support intracellular target engagement studies
Calculated properties; acid form may compromise cellular activity
drug-likeness permeability logP

Recommended Application Scenarios


Fragment-Based Lead Optimization

When a pyrazole or amide bioisostere is required to improve metabolic stability or alter selectivity, the cyclopropyl carboxamide motif provides a conformationally constrained, low-HBD replacement. The established regioselective synthesis ensures rapid access to high-purity material for SAR exploration. [1]

Herbicide Discovery Screening

In programs targeting herbicidal activity through triazole scaffolds, this compound can serve as a compact starting point for library synthesis. The documented steep SAR within the 1-substituted triazole-4-carboxamide series means that this specific N1-methyl/N-cyclopropyl combination must be screened directly; its activity profile cannot be inferred from closely related analogs. [1]

Chemical Biology Probe Development

For target identification studies where copper-free synthesis is essential to avoid metal interference in bioassays, the metal-free synthetic route to this compound eliminates the risk of copper carryover, ensuring cleaner biological readouts in cell-based or biochemical assays. [1]

Application
Selection Property
Validation Focus
Fragment-Based Lead Optimization
Conformationally constrained, low-HBD pyrazole/amide bioisostere
Metabolic stability or selectivity improvement assessment
Herbicide Discovery Screening
Specific N1-methyl/N-cyclopropyl substitution pattern
Direct herbicidal activity screening; SAR not transferable from analogs
Chemical Biology Probe Development
Copper-free synthetic access eliminates assay metal interference
Reproducibility of biological readouts in copper-sensitive assays
Quote Request

Request a Quote for N-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.